1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Description
1-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-4-(4-nitrobenzenesulfonyl)piperazine is a piperazine-derived compound featuring two distinct aromatic substituents. The molecule contains a 4-benzyloxy-3-methoxybenzyl group attached to one nitrogen of the piperazine ring and a 4-nitrobenzenesulfonyl group on the other nitrogen. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as GPCRs or enzymes .
Properties
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-33-25-17-21(7-12-24(25)34-19-20-5-3-2-4-6-20)18-26-13-15-27(16-14-26)35(31,32)23-10-8-22(9-11-23)28(29)30/h2-12,17H,13-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOCKDRGZWDAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-4-(4-nitrobenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Benzyloxy Group: The initial step involves the benzylation of a hydroxy group on a methoxyphenyl compound. This is usually achieved using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Piperazine Ring: The next step involves the reaction of the benzyloxy-methoxyphenyl compound with piperazine. This can be done using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the piperazine ring.
Sulfonylation: The final step involves the introduction of the nitrobenzenesulfonyl group. This is typically achieved by reacting the piperazine derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-4-(4-nitrobenzenesulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. This can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst. This can result in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or methoxy groups. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-4-(4-nitrobenzenesulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications. The compound’s ability to modulate specific molecular pathways could lead to the development of new medications.
Industry: It is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-4-(4-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The nitrobenzenesulfonyl group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Piperazine Derivatives
Key Observations :
- Functional Groups : The sulfonyl-nitro combination in the target compound distinguishes it from sulfinyl (), sulfanyl (), or methoxy-substituted analogs (). The nitro group enhances electron-withdrawing effects compared to ethoxy or methoxy groups.
Physicochemical Properties
Table 2: Molecular Weight and Solubility Trends
Key Observations :
- The target compound’s higher molecular weight (~533.6 g/mol) compared to simpler analogs (e.g., ) is attributed to the nitrobenzenesulfonyl group.
- Solubility is likely reduced due to the nitro and sulfonyl groups, which increase polarity but may limit aqueous solubility without co-solvents.
Research and Application Insights
- Target Compound : The nitro group could serve as a synthetic handle for reduction to an amine, enabling further derivatization. Its sulfonyl moiety may enhance stability compared to sulfinyl analogs ().
- Sulfanyl vs.
- Medicinal Chemistry Potential: Piperazine derivatives with methoxy/benzyloxy groups () are often explored as CNS agents, while nitro-substituted variants may target nitroreductase-expressing cells in prodrug strategies.
Biological Activity
The compound 1-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-4-(4-nitrobenzenesulfonyl)piperazine (often referred to as MCP110) is a synthetic piperazine derivative with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C33H36N2O3
- Molecular Weight : 508.6 g/mol
- IUPAC Name : N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-5-phenyl-N-(2-pyridin-2-ylethyl)pentanamide
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.
- Enzyme Inhibition : MCP110 has been studied for its inhibitory effects on various enzymes, particularly butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that MCP110 exhibits significant BChE inhibition, with IC50 values in the low nanomolar range, indicating potent activity against this target .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroprotective properties. Studies have indicated that MCP110 may reduce neurotoxicity in neuronal cell lines, supporting its role in neuroprotection .
Biological Activity Data
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| BChE Inhibition | IC50 = 3.8 nM | |
| Cytotoxicity | Low cytotoxicity in SH-SY5Y and HepG2 cells | |
| BBB Penetration | Confirmed through PAMPA assays |
Case Studies and Research Findings
- Alzheimer's Disease Models : In a study investigating novel BChE inhibitors for Alzheimer's treatment, MCP110 was identified as a promising candidate due to its high selectivity and potency against BChE. The research highlighted its potential for further development into therapeutic agents for cognitive disorders .
- Neuroblastoma Studies : MCP110 was tested on human neuroblastoma cell lines, demonstrating minimal cytotoxic effects while maintaining effective inhibition of target enzymes. This dual action underscores its therapeutic potential without significant toxicity, making it a candidate for further clinical evaluation .
- Structure-Activity Relationship (SAR) : Multidimensional QSAR analyses were conducted to explore the relationship between chemical structure and biological activity of MCP110. These analyses provided insights into modifications that could enhance efficacy and selectivity against BChE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
